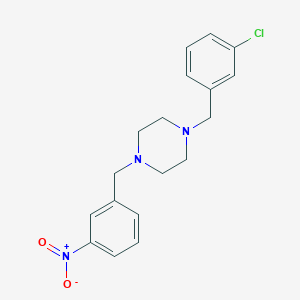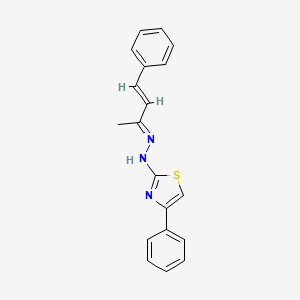
3-nitrobenzyl 4-(acetylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrobenzyl 4-(acetylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of prodrugs, which are inactive compounds that can be converted into active forms in the body.
作用機序
The mechanism of action of 3-nitrobenzyl 4-(acetylamino)benzoate involves the activation of the compound through enzymatic or chemical cleavage of the nitrobenzyl group. The resulting active compound then interacts with its target, leading to the desired biological effect. In cancer therapy, the compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, this compound has been investigated for its potential to modulate the immune system and enhance the body's natural defenses against cancer.
実験室実験の利点と制限
One of the main advantages of 3-nitrobenzyl 4-(acetylamino)benzoate is its potential for targeted drug delivery to cancer cells. This compound can be used to develop prodrugs that are inactive until they reach the target site, reducing the risk of side effects associated with traditional chemotherapy. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, the compound's stability and solubility can be an issue, limiting its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-nitrobenzyl 4-(acetylamino)benzoate. One area of interest is the development of more efficient synthesis methods that can be used on a larger scale. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential for use in cancer therapy. Other potential future directions include investigating the compound's use in other diseases, such as autoimmune disorders, and exploring its potential as a photosensitizer in photodynamic therapy.
In conclusion, this compound is a promising compound with potential applications in cancer therapy and other fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to develop more efficient synthesis methods.
合成法
The synthesis of 3-nitrobenzyl 4-(acetylamino)benzoate involves the reaction between 4-aminobenzoic acid and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
3-nitrobenzyl 4-(acetylamino)benzoate has been extensively studied for its potential applications in cancer therapy. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been used in the development of prodrugs for targeted drug delivery to cancer cells. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.
特性
IUPAC Name |
(3-nitrophenyl)methyl 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-14-7-5-13(6-8-14)16(20)23-10-12-3-2-4-15(9-12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFKSBHSUMNGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)




![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)

![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)